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2-Aminopurine dihydrochloride

Fluorescence Spectroscopy Nucleic Acid Probes DNA Dynamics

2-Aminopurine dihydrochloride (CAS 76124-64-6) is the research-standard probe for real-time nucleic acid studies, uniquely offering a ~1,000-fold higher fluorescence quantum yield than adenine for base-flipping assays. Its specific kinetic signature (10-fold higher Kd vs. natural templates) enables isolated study of DNA polymerase binding, while its slow ADAR2 substrate activity provides a unique functional window absent in analogs like 2,6-diaminopurine. Select this salt form for optimal aqueous solubility.

Molecular Formula C5H7Cl2N5
Molecular Weight 208.05 g/mol
CAS No. 76124-64-6
Cat. No. B564636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine dihydrochloride
CAS76124-64-6
Synonyms9H-Purin-2-amine Dihydrochloride;  Isoadenine Dihydrochloride; 
Molecular FormulaC5H7Cl2N5
Molecular Weight208.05 g/mol
Structural Identifiers
InChIInChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H
InChIKeyZMYNIVFDDGHSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopurine Dihydrochloride (CAS 76124-64-6): A Purine Analog for Fluorescent Probing and Kinase Inhibition


2-Aminopurine dihydrochloride (CAS 76124-64-6) is a dihydrochloride salt form of the purine analog 2-aminopurine (2-AP). This compound is a structural isomer of adenine (6-aminopurine), distinguished by the position of the exocyclic amino group on the purine ring . The dihydrochloride salt formulation is chosen to enhance aqueous solubility . In biochemical research, 2-AP is primarily utilized for its distinctive fluorescence properties as an environmentally sensitive probe of nucleic acid structure and dynamics, and for its ability to inhibit specific serine/threonine protein kinases, notably the double-stranded RNA-dependent protein kinase PKR .

Why 2-Aminopurine Dihydrochloride Cannot Be Simply Replaced by Adenine or 2,6-Diaminopurine


While 2-aminopurine dihydrochloride shares a purine core with analogs like adenine and 2,6-diaminopurine, their distinct molecular structures lead to profound differences in key performance characteristics that are critical for research applications. The position of the amino group fundamentally alters photophysical behavior, enzyme interactions, and the compound's fate in nucleic acids. Specifically, the fluorescence quantum yield of 2-AP is three orders of magnitude higher than that of adenine, making it uniquely suitable as a probe [1]. Furthermore, the presence of a single amino group at the 2-position confers a specific interaction profile with RNA editing enzymes like ADAR, where the doubly-substituted 2,6-diaminopurine fails as a substrate [2]. These quantitative and qualitative differences demonstrate that these compounds are not interchangeable and that selecting the correct analog is crucial for experimental success. The evidence below details the specific, measurable advantages of 2-AP over its closest comparators.

Quantitative Differentiation of 2-Aminopurine Dihydrochloride Against Key Analogs


Fluorescence Quantum Yield and Lifetime Compared to Adenine

2-Aminopurine (2-AP) exhibits vastly superior fluorescence characteristics compared to its natural analog, adenine (Ad). This difference is quantified by a quantum yield and excited-state lifetime that are each three orders of magnitude greater for 2-AP [1]. The absorption spectrum of 2-AP is also red-shifted by approximately 5000 cm⁻¹ relative to adenine, making it easier to selectively excite in the presence of native DNA/RNA [1].

Fluorescence Spectroscopy Nucleic Acid Probes DNA Dynamics

Kinetic Discrimination in DNA Polymerase Incorporation: Template 2-AP vs. Template Adenine

When present as a template base, 2-AP is processed differently than adenine by DNA polymerases. A direct kinetic comparison using T4 DNA polymerase showed that the dissociation constant (Kd) for the incoming nucleotide dTTP is 10-fold higher when opposite a template 2-AP (∼367 µM) compared to a template adenine (∼31 µM) [1]. While the nucleotide incorporation rate (kpol) is only reduced by about 2-fold (318 s⁻¹ for A to 165 s⁻¹ for 2-AP), the large difference in binding affinity is the primary determinant of discrimination [1].

DNA Polymerase Fidelity Enzyme Kinetics Mutagenesis

Base Pairing Fidelity: Preference for dTMP vs. dCMP Incorporation Opposite Template 2-AP

When 2-aminopurine is in the template strand, DNA polymerases exhibit a strong preference for pairing it with thymine (dTMP) over cytosine (dCMP). Quantitative competition assays with DNA polymerase alpha have demonstrated that dTMP is inserted opposite template 2-AP 22 times more frequently than dCMP [1]. This frequency is in quantitative agreement with the ratio of Michaelis constants (Km), where the Km for dCTP is 25 ± 6 times higher than the Km for dTTP [1]. The maximum velocities (Vmax) for insertion of the two nucleotides were found to be indistinguishable [1].

DNA Replication Fidelity Base Mispairing Mutagenesis

Differential Substrate Activity for RNA-Editing Enzyme ADAR: 2-AP vs. 2,6-Diaminopurine

A key functional difference between 2-aminopurine (2-AP) and 2,6-diaminopurine (2,6-DAP) lies in their interaction with Adenosine Deaminases Acting on RNA (ADARs). While 2-AP ribonucleoside in RNA can serve as a substrate for the ADAR2 enzyme (albeit at a rate that is 2% that of the natural substrate adenosine), the 2,6-diaminopurine ribonucleoside in RNA is completely inactive and is not a substrate for ADAR [1][2].

RNA Editing ADAR Enzyme Substrate Specificity

Thermodynamic Stability of AP.T vs. A.T Base Pairs in DNA Duplexes

Substitution of an adenine-thymine (A.T) base pair with a 2-aminopurine-thymine (AP.T) base pair results in a measurable, but relatively small, destabilization of the DNA duplex. A systematic calorimetric and spectroscopic study of 11-mer duplexes found the relative stabilizing influence of central base pairs to be A.T > AP.T > AP.C > AP.A > AP.G > A.C [1]. This indicates that while the AP.T pair is slightly less stable than the canonical A.T pair, it is significantly more stable than mismatched pairs like A.C.

DNA Thermodynamics Base Pair Stability Calorimetry

Comparative Effects of 2-Aminopurine and Adenine on Viral Protein Synthesis

In a study on pseudorabies virus (PRV)-infected cells, both 2-aminopurine (2-AP) and its isomer adenine were tested for their ability to reverse the virus-induced inhibition of host protein synthesis. The study found that treatment with either 2-AP or adenine partially prevented this inhibition, leading the authors to conclude that the two drugs may share a common target and pathway [1]. However, 2-AP is a well-established, specific inhibitor of the dsRNA-dependent protein kinase PKR, whereas adenine is not classically recognized as a kinase inhibitor.

Virology Protein Kinase R (PKR) Translational Control

Optimized Application Scenarios for 2-Aminopurine Dihydrochloride Based on Its Differentiated Profile


Probing Base Flipping Dynamics of DNA Methyltransferases

For researchers investigating the mechanism of enzymes like M.TaqI, 2-aminopurine is the definitive probe. The vast difference in fluorescence quantum yield compared to adenine (a factor of ~1,000) allows for the direct, real-time observation of base flipping, a critical step in catalysis. The crystal structure of M.TaqI confirms that 2-AP occupies the same active site position as the natural adenine target, and the concomitant loss of its short fluorescence lifetime component provides a robust, quantitative readout for the flipped state [1]. Adenine's negligible fluorescence makes it unusable for this application.

Kinetic Dissection of Nucleotide Selection by DNA Polymerases

Investigators aiming to understand the fidelity of DNA synthesis can leverage 2-AP's unique kinetic signature with DNA polymerases. Direct comparisons show that when 2-AP is in the template, the dissociation constant (Kd) for the incoming dTTP is 10-fold higher than for a natural adenine template (367 µM vs 31 µM), while the incorporation rate differs by only 2-fold [2]. This specific perturbation allows for the focused study of the initial nucleotide-binding step, which is the primary determinant of discrimination in this system.

Serving as a Predictable Mutagen to Induce A.T to G.C Transitions

In genetic and microbiological studies, 2-aminopurine dihydrochloride is the standard choice for a highly specific base analog mutagen. Its well-characterized base-pairing properties, notably the 22-fold preference for pairing with thymine (dTMP) over cytosine (dCMP) opposite a template 2-AP, provide a predictable mechanism for inducing A.T to G.C transition mutations [3]. This contrasts with other mutagens that have more complex or pleiotropic effects, making 2-AP ideal for studying specific mutational pathways and DNA repair mechanisms.

Investigating RNA Editing Mechanisms via Weak ADAR Substrates

For studies on adenosine deaminases acting on RNA (ADARs), 2-AP offers a unique tool. It acts as a slow substrate for ADAR2, with a reaction rate that is 2% that of the natural adenosine substrate, whereas the closely related analog 2,6-diaminopurine is completely inert [4][5]. This residual, measurable activity allows researchers to design RNA constructs that can probe the enzyme's active site and mechanistic requirements, providing a functional window that is not available with either the native substrate or the inactive analog.

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